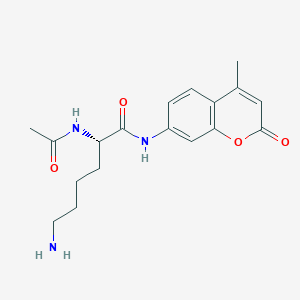

Ac-Lys-AMC

描述

化合物N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺 Ac-Lys-AMC 。它是一种荧光底物,主要用于研究组蛋白脱乙酰酶 (HDAC) 活性。 该化合物在生物化学研究中具有重要意义,因为它能够在酶促作用下释放荧光信号,使其成为监测各种测定中酶活性的宝贵工具 .

科学研究应用

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺: 广泛应用于科学研究,特别是在以下领域:

生物化学: 用作测定组蛋白脱乙酰酶活性的底物。

分子生物学: 有助于研究通过组蛋白修饰对基因表达的调控。

医学: 辅助开发用于癌症治疗的组蛋白脱乙酰酶抑制剂。

工业: 用于药物发现的高通量筛选测定

作用机制

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺 的作用机制涉及它与组蛋白脱乙酰酶的相互作用。酶催化赖氨酸残基中乙酰基的去除,导致荧光香豆素衍生物的释放。可以测量这种荧光来量化酶活性。 分子靶标包括组蛋白和其他乙酰化的底物 .

生化分析

Biochemical Properties

Ac-Lys-AMC is involved in the reversible protein acetylation process on lysine residues, which is one of the major post-translational regulatory mechanisms of protein activity . This acetylation is most extensively studied in histones and has long been the most prominent epigenetic modification that determines DNA accessibility and transcriptional activity . This compound interacts with histone acetyltransferases (HATs) and histone deacetylases (HDACs), leading to the tight regulation of gene expression through chromatin modification .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the regulation of gene expression. By acetylating histones, HATs reduce the net positive charge of histones, thereby weakening electrostatic interactions with the negatively charged DNA, producing an open chromatin structure and resulting in greater accessibility of regulatory proteins to DNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for HDACs. Following deacetylation by an HDAC, this compound is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in HDAC activity assays. The fluorescence of AMC, which is released following the deacetylation and cleavage of this compound, can be measured over time to monitor HDAC activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein acetylation, which is a key post-translational modification. This process is regulated by the opposing activities of HATs and HDACs .

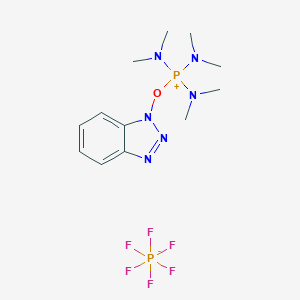

准备方法

合成路线和反应条件

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺 的合成涉及多个步骤:

赖氨酸的保护: 赖氨酸的氨基通过叔丁氧羰基 (Boc) 基团进行保护。

乙酰化: 赖氨酸的 ε-氨基进行乙酰化。

香豆素化: 然后将受保护的赖氨酸与 4-甲基-7-香豆素基偶联,形成最终产物。

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂以及催化剂来促进偶联反应 .

工业生产方法

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 这包括对温度、pH 和反应时间进行精确控制,以及使用高效纯化技术,如色谱法 .

化学反应分析

反应类型

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺: 会经历几种类型的反应:

脱乙酰化: 由组蛋白脱乙酰酶催化,导致乙酰基的去除。

水解: 酰胺键可以在酸性或碱性条件下水解。

常用试剂和条件

脱乙酰化: 通常涉及在生理 pH 值的缓冲溶液中使用组蛋白脱乙酰酶。

水解: 可以使用强酸或强碱在升高的温度下进行。

主要产物

脱乙酰化: 产生赖氨酸和荧光香豆素衍生物。

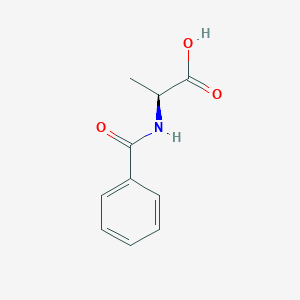

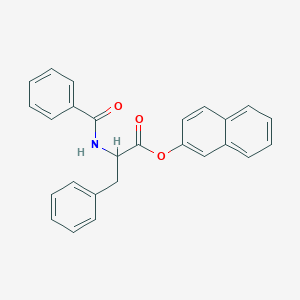

相似化合物的比较

N-(4-甲基-7-香豆素基)-Nα-(叔丁氧羰基)-Nω-乙酰赖氨酰胺: 由于其作为组蛋白脱乙酰酶测定荧光底物的特殊用途而独一无二。类似的化合物包括:

Boc-Lys(Ac)-AMC: 另一种用于类似目的的荧光底物。

Ac-Gly-Ala-Lys(Ac)-AMC: 用于蛋白酶活性测定

这些化合物具有相似的结构特征,但它们的具体应用和它们靶向的酶有所不同。

属性

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOQAQRQQNJREL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578547 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156661-42-6 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

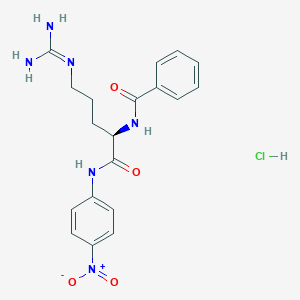

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

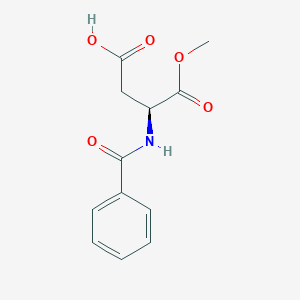

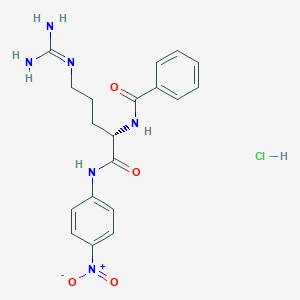

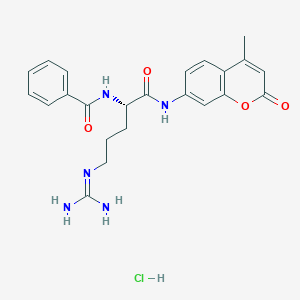

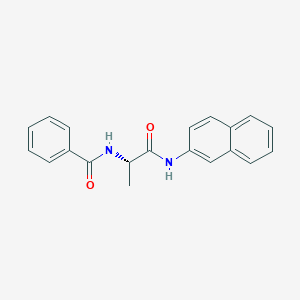

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)

![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)

![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)